LogP-Driven Lipophilicity Advantage of 1-Butylazepan-2-one Over N-Methyl and N-Ethyl Caprolactams
The calculated octanol-water partition coefficient (LogP) of 1-butylazepan-2-one (2.13) is substantially higher than that of its closest shorter-chain homologs—N-methylcaprolactam (LogP 0.73–0.96) and N-ethylcaprolactam (LogP 1.35)—establishing a clear lipophilicity gradient as a function of N-alkyl chain length . This ~2.9-fold increase over N-methylcaprolactam and ~1.6-fold increase over N-ethylcaprolactam directly impacts compound partitioning in biphasic aqueous-organic systems and penetration through hydrophobic barriers .
| Evidence Dimension | Calculated octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 2.127 (1-butylazepan-2-one) |
| Comparator Or Baseline | N-Methylcaprolactam: LogP = 0.73–0.96; N-Ethylcaprolactam: LogP = 1.35 |
| Quantified Difference | ΔLogP ≈ +1.2 to +1.4 vs N-methyl; ΔLogP ≈ +0.78 vs N-ethyl |
| Conditions | Computed LogP values from multiple database sources (ChemSrc, Molbase, YYBYy); cross-study comparison of independently determined values |
Why This Matters
Higher LogP directly predicts superior partitioning into non-aqueous phases and enhanced penetration through hydrophobic membranes, making 1-butylazepan-2-one the preferred choice over N-methyl or N-ethyl analogs for applications requiring lipophilic solvation, cuticular pesticide penetration, or non-aqueous extraction.
